Horiolide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,2S,5S,7S,8S,11S,12R,15R)-15-acetyl-5-prop-1-en-2-yl-10-oxatetracyclo[9.3.1.02,7.08,12]pentadecane-3,9,14-trione |
InChI |
InChI=1S/C19H22O5/c1-7(2)9-4-10-15-11-6-13(22)17(16(10)12(21)5-9)14(8(3)20)18(11)24-19(15)23/h9-11,14-18H,1,4-6H2,2-3H3/t9-,10+,11+,14+,15-,16+,17-,18-/m0/s1 |
InChI Key |
ASARKQYWKHIYKN-LUIMYRKPSA-N |
Isomeric SMILES |
CC(=C)[C@H]1C[C@@H]2[C@H]3[C@H]4CC(=O)[C@H]([C@H]2C(=O)C1)[C@H]([C@H]4OC3=O)C(=O)C |
Canonical SMILES |
CC(=C)C1CC2C3C4CC(=O)C(C2C(=O)C1)C(C4OC3=O)C(=O)C |
Synonyms |
horiolide |
Origin of Product |
United States |
Isolation and Chemodiversity of Horiolide
Specific Sinularia Species as the Primary Source Organism
Horiolide was first isolated from a soft coral belonging to the genus Sinularia, collected in the Indian Ocean. nih.gov Soft corals of the genus Sinularia are known to be a rich source of bioactive natural products, including sesquiterpenoids, steroids, and diterpenoids. mdpi.com These compounds are believed to serve as chemical defense mechanisms against predators in their marine environment. mdpi.com
Ecological Context of Natural Product Production in Marine Environments
Marine organisms produce a wide variety of secondary metabolites that are not directly involved in primary metabolic processes but play a crucial role in the organism's survival and interaction with its environment. researchgate.net These natural products can serve various ecological functions, including defense against predators, competition for space, and communication. researchgate.netnih.gov The production of these compounds is often influenced by environmental factors such as nutrient availability, light, and the presence of competing organisms. researchgate.net
Structural Elucidation and Stereochemical Determination of Horiolide
Application of High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable tools in natural product chemistry for deciphering the structures of complex molecules. For Horiolide, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) played pivotal roles.
Nuclear Magnetic Resonance (NMR) spectroscopy was central to establishing the carbon skeleton and the relative stereochemistry of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to map out the connectivity of atoms within the molecule nih.gov.
Initial analyses involved ¹H and ¹³C NMR spectra, which provided information on the number and types of protons and carbons present in the molecule nih.govwikidata.org. The ¹³C NMR APT (Attached Proton Test) spectrum was particularly useful in distinguishing between methyl, methylene, methine, and quaternary carbons, revealing 19 carbon signals in total nih.gov.
Further insights into the molecular connectivity were obtained from 2D NMR experiments:
Heteronuclear Multiple Quantum Coherence (HMQC) / Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy : These experiments correlate proton signals with the carbon atoms directly bonded to them, allowing for the assignment of protonated carbons nih.govscribd.com.
Homoneuclear Correlation Spectroscopy (¹H-¹H COSY) : COSY experiments reveal proton-proton couplings through bonds, indicating adjacent protons and thus establishing sequences of connected protonated carbons nih.govscribd.com. For this compound, ¹H-¹H COSY data were crucial for analyzing the carbon signals and confirming various correlations nih.gov.
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy : HMBC experiments identify correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH), which are vital for establishing long-range connectivities and linking different molecular fragments nih.govscribd.com. HMBC data for this compound confirmed the correlations observed in COSY spectra and were instrumental in consolidating the entire structure by linking its three distinct segments nih.gov. For instance, the isopropenyl methyl protons (δH 1.65) showed correlations with C-1 (δC 39.7), while the 1-H proton (δH 2.70) coupled with C-2 (δC 43.1), C-14 (δC 30.6), and C-15 (δC 146.9), thereby confirming the linkage between specific segments of the molecule nih.gov. The presence of only one oxygen-bound methine group further guided the structural assignment, indicating an overlap between fragments B and C nih.gov.
NMR spectroscopy, particularly through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations (often observed in NOESY or ROESY experiments for relative stereochemistry), provides a detailed picture of the molecule's three-dimensional arrangement scribd.combidd.groupqmclab.com.
Mass spectrometry, specifically high-resolution electron ionization mass spectrometry (HR-EI-MS), was employed to confirm this compound's molecular formula. The molecular ion (M+) peak, representing the intact molecule minus one electron, provides the molecular mass nih.govyoutube.com. High-resolution mass spectrometry offers exceptional precision, allowing for the determination of elemental composition by distinguishing between compounds with nominally identical but precisely different masses due to isotopic distributions rsc.org. Through HR-EI-MS, the molecular formula of this compound was definitively determined to be C₁₉H₂₂O₅ nih.gov.
Circular Dichroism (CD) spectroscopy and optical rotation measurements are critical for assigning the absolute configuration of chiral molecules. These chiroptical methods analyze the differential absorption of left and right circularly polarized light by an optically active compound nih.govbidd.group.
This compound exhibited characteristic Cotton effects in its CD spectrum: a positive Cotton effect (+5400) at 295 nm and a negative Cotton effect (-207) at 227 nm nih.gov. While the octant rule is a common tool for predicting Cotton effects in carbonyl-containing compounds, its application to this compound was complicated by the presence of two carbonyl functions within the molecule, making a straightforward prediction challenging nih.gov. Despite this, the observed Cotton effects provided valuable data for stereochemical analysis, often used in conjunction with computational methods like Time-Dependent Density Functional Theory (TDDFT) for absolute configuration assignments bidd.groupnih.govnih.govnih.gov.
Unique Polycyclic Framework of this compound
This compound possesses a distinctive and strained tetracyclic ring system, representing a novel carbon skeleton among natural products plantaedb.comnih.gov. Its architecture is characterized by a combination of different ring sizes and functional groups:
A six-membered cyclohexane (B81311) ring, which bears an isopropylene moiety and a carbonyl group plantaedb.complantaedb.comnih.govnih.gov.
A seven-membered ring, which is an integral part of the polycyclic system plantaedb.complantaedb.comnih.govnih.gov.
A five-membered lactone moiety, attached to the seven-membered ring plantaedb.complantaedb.comnih.govnih.gov.
This unique arrangement classifies this compound as a norditerpenoid, specifically a polycyclic furanobutenolide norcembranoid plantaedb.comnih.govgithub.ionih.gov. The term "norcembranoid" indicates that it is derived from a cembranoid precursor but has lost one carbon atom (typically C-18), resulting in a C19 skeleton nih.govnih.gov.
Comparative Structural Analysis with Related Norcembranoids
This compound shares structural similarities and key differences with other norcembranoid natural products, particularly those isolated from Sinularia soft corals. A notable comparison is often drawn with ineleganolide, another polycyclic furanobutenolide norcembranoid nih.govnih.govgithub.ionih.gov.
While this compound (1) and ineleganolide (2) exhibit close configurational similarities, their structures differ in specific ways:
this compound features a carbon-carbon bond between C-5 and C-9, which is absent in ineleganolide nih.gov.
There is a cleavage of the C-7-C-8 bond in this compound compared to ineleganolide (which is described as a norcembranolide) nih.gov.
this compound lacks an ether linkage between C-5 and C-8, which is present in ineleganolide nih.gov.
This compound, ineleganolide, and kavaranolide are all characterized by the presence of a central heptacycle in their structures nih.gov. In contrast, many other polycyclic furanobutenolide-derived norcembranoids, such as dissectolide, sinulochmodin C, scabrolide B, scabrolide A, yonarolide, and 12-hydroxyscabrolide A, are constructed around a central six-membered carbocycle with a cycloheptanone (B156872) ring decorating the peripheral structure nih.gov.
Recent research has also demonstrated a fascinating biosynthetic connection, showing that scabrolide B can be transformed into this compound under basic conditions through an intricate biomimetic cascade nih.govnih.gov. This transformation highlights the close structural and potential biosynthetic relationships within this family of complex marine natural products. Scabrolide B itself is characterized by a 6,7,5,5 ring structure, distinguishing it from scabrolide A, which possesses a 7,6,5,5 ring system youtube.com.
Compound Names and PubChem CIDs
Biosynthetic Pathways and Mechanistic Studies of Horiolide
Proposed Biogenetic Origin from Diterpenoid Precursors
Horiolide belongs to the family of polycyclic furanobutenolide-derived norcembranoids, which are C19 natural products. nih.gov The biogenetic origin of these compounds is speculated to stem from macrocyclic cembranoid precursors, particularly sinuleptolides, with 5-episinuleptolide being a key proposed progenitor. nih.gov Diterpenoids, in general, originate from the universal precursor geranylgeranyl pyrophosphate (GGPP). The conversion from a C20 diterpenoid to a C19 norditerpenoid like this compound is postulated to involve the loss of a carbon atom, typically C(18), through oxidative processes followed by hydrolysis in vivo. nih.gov The absolute stereochemistry observed in polycyclic cembranoids, which serve as biosynthetic precursors, is derived from oxygenated scaffolds featuring isopropenyl and butenolide groups in specific configurations, notably C(1)-(R) and C(10)-(S). nih.gov
Key Enzymatic Transformations and Rearrangements
The proposed biosynthetic route to this compound involves a series of crucial enzymatic transformations and rearrangements. A central step is the formation of a dihydrofuranone intermediate, which is believed to arise from an intramolecular Michael addition of 5-episinuleptolide, followed by sequential dehydration. nih.gov Further transformations are thought to include a retro-oxa-Michael addition, which opens the dihydrofuranone ring, and a subsequent retro-Michael addition, leading to a methyl ketone intermediate. nih.gov Enzymatic cascade reactions are known to be widespread in natural product biosynthesis, employing diverse mechanistic categories such as nucleophilic, electrophilic, pericyclic, and radical reactions to achieve complex skeletal rearrangements. nih.gov While specific enzymes directly catalyzing each step in this compound's pathway are yet to be fully elucidated, the involvement of such enzymatic processes is consistent with the complexity of its structure.
Biomimetic Cascades and Hypothetical Intermediates
Biomimetic studies have provided compelling evidence supporting the proposed biosynthetic pathways of this compound and related norcembranoids. It is hypothesized that a methyl ketone intermediate, such as ketone 43, plays a pivotal role, undergoing a rapid intramolecular Michael addition to form the C(5)–C(9) bond, thereby furnishing this compound. nih.gov This proposed sequence mirrors the intricate biomimetic cascades observed in laboratory syntheses. For instance, synthetic scabrolide B can be transformed into ineleganolide through base-mediated isomerization and oxa-Michael addition. nih.govresearchgate.netacs.org Notably, under basic conditions, ineleganolide can further convert into this compound via an intricate biomimetic cascade, providing strong support for these hypothetical intermediates and transformation sequences in the natural biosynthesis. nih.govresearchgate.netacs.orgresearchgate.net The interconversion of these compounds highlights the close biosynthetic relationships within this class of marine natural products. researchgate.net
Stereochemical Control in Biosynthetic Cyclizations
The precise stereochemistry of this compound and its related norcembranoids is crucial for their biological activity and structural integrity. Biosynthetic pathways exert a high degree of stereochemical control during cyclization events. The initial cembranoid precursors possess specific absolute stereochemistries, which are maintained and further elaborated throughout the cascade of reactions. nih.gov Synthetic endeavors aimed at these complex molecules often emphasize achieving high stereoselectivity in each step, including diastereoselective radical cyclizations and stereospecific eliminations, to accurately replicate the natural product's architecture. acs.orgnih.gov The successful total syntheses of related nor-furanocembranoids, such as ineleganolide and sinulochmodin C, underscore the importance of understanding and controlling these stereochemical nuances, which are inherently managed by enzymatic processes in nature. acs.orgnih.gov
Total Synthesis Strategies and Methodological Advancements for Horiolide
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic analysis of Horiolide typically involves identifying key disconnections that simplify the polycyclic scaffold into more manageable, readily accessible precursors. One common approach in deconstructing polycyclic target molecules is the "disconnection of common atoms," where bonds between atoms shared by multiple rings are targeted. airitilibrary.com This strategy aims to reduce the complexity of the ring system.
For this compound, which is related to ineleganolide, a proposed biosynthetic pathway suggests that ineleganolide undergoes a retro-oxa-Michael addition followed by a retroaldol cyclization to yield a triketone intermediate. This triketone is then postulated to undergo an intramolecular Michael addition to form the transannular C–C bond, leading to this compound. nih.govcaltech.edunih.gov This biosynthetic proposal has inspired some retrosynthetic disconnections.
A key challenge in the synthesis of this compound and its relatives lies in forging the congested central cycloheptene (B1346976) ring and establishing the correct stereochemistry at multiple contiguous stereocenters. researchgate.netyoutube.com Early synthetic planning for related compounds like scabrolide B involved considering enolate alkenylation to form the central ring, aiming for simultaneous double-bond isomerization to yield an enone. nih.gov This strategy, while risky due to the accessibility of multiple C-H acidic sites, could potentially accumulate the desired product if enolization is reversible and cyclization is favored. acs.org
Convergent and Linear Synthetic Approaches
For instance, the synthesis of ineleganolide, a proposed precursor to this compound, has employed a convergent strategy involving the coupling of two enantioenriched fragments. researchgate.net One such approach utilized (R)-carvone and an enantioenriched cis-1,3-cyclopentenediol fragment, assembled via an enantioselective allylic alkylation. caltech.edu
Linear approaches, while sometimes less efficient for complex targets, can offer precise control over stereochemistry and bond formation in a step-by-step manner. The transformation of synthetic scabrolide B into ineleganolide and subsequently into this compound under basic conditions represents a linear progression, albeit one that mimics a proposed biomimetic cascade. researchgate.netyoutube.comnih.govacs.orgnih.govfigshare.com
Development of Key Chemical Transformations and Cascade Reactions
The synthesis of this compound and its structural relatives has necessitated the development and application of various key chemical transformations and cascade reactions to efficiently construct their challenging polycyclic frameworks.
Intramolecular reactions play a crucial role in forming the complex ring systems of this compound. For example, a challenging intramolecular alkenylation of a ketone has been employed to forge the congested seven-membered ring with an embedded bridgehead olefin in the synthesis of scabrolide B, a compound that can be transformed into this compound. researchgate.netnih.govacs.orgnih.govfigshare.com This type of reaction is significant for constructing strained ring systems.
Cycloaddition reactions, such as the intramolecular Diels-Alder reaction, have also been investigated for constructing the intricate fused ring systems found in this family of natural products. researchgate.net While some bio-inspired macrocyclization/transannular Diels-Alder cascades initially failed due to undesired reactivity, subsequent strategies involving intramolecular Diels-Alder reactions followed by late-stage ring closures have been explored. researchgate.net
Michael addition and retro-oxa-Michael processes are central to the proposed biosynthesis and synthetic strategies for this compound. researchgate.netnih.govcaltech.edunih.govnih.gov
Michael Additions: A lanthanide-catalyzed Mukaiyama–Michael addition has been crucial in attaining the cyclization precursor for the intramolecular alkenylation that forms the central cycloheptene ring in scabrolide B synthesis. researchgate.netacs.orgnih.govfigshare.com Furthermore, an intricate biomimetic cascade transforms ineleganolide into this compound, initiated by a base-mediated isomerization/oxa-Michael addition. researchgate.netyoutube.comnih.govacs.orgnih.govfigshare.com This cascade involves an intramolecular Michael addition to form a new C5–C9 bond after a retro-aldol reaction. nih.gov Another synthetic route features an intramolecular double Michael addition to stereospecifically construct the acs.orgacs.orgacs.orgnih.gov tetracyclic skeleton of sinulochmodin C, a related norcembranoid. researchgate.net
Retro-Oxa-Michael Processes: The formation of this compound from ineleganolide is proposed to involve the cleavage of an ether ring via a retro-oxa-Michael fashion under basic conditions. nih.govcaltech.edunih.govnih.govnih.gov This process leads to an intermediate that undergoes a retro-aldol reaction, followed by an intramolecular Michael addition to form this compound. nih.gov The reversibility of the oxa-Michael reaction has been systematically studied in model systems, showing it can be Brønsted-base catalyzed and fast at elevated temperatures. chemrxiv.org
Achieving precise stereoselective control is paramount in the synthesis of this compound due to its numerous stereocenters and rigid polycyclic structure. caltech.eduresearchgate.netcaltech.edu Strategies employed include:
Chiral Pool Starting Materials: Utilizing readily available chiral starting materials, such as (-)-linalool (B1674924) and (+)-norcarvone, has been a common approach to introduce the desired absolute stereochemistry. researchgate.netyoutube.comnih.gov
Asymmetric Catalysis: Asymmetric reactions, such as rhodium-catalyzed 1,4-addition using chiral catalysts, have been adapted to furnish key intermediates with high optical purity. youtube.comacs.org
Cascade Reactions for Stereocontrol: Tandem annulation cascades, including diastereoselective cyclopropanation–Cope rearrangement, have enabled the convergent assembly of polycyclic scaffolds like the ineleganolide acs.orgacs.orgacs.orgnih.gov-tetracyclic system, overcoming challenges in controlling stereochemistry. caltech.eduresearchgate.netnih.gov
Substrate Design and Conformational Control: Careful substrate design and computational evaluation of ground state energies of late-stage intermediates have been used to guide synthetic development and investigate the conformational rigidity of these highly constrained structures, aiding in stereochemical control. researchgate.net
Formal Syntheses and Efforts Towards Analogs
Formal syntheses aim to synthesize a known advanced intermediate of a target molecule, thereby completing a "formal" total synthesis. While direct formal syntheses of this compound are less commonly reported, efforts towards its related norcembranoids, such as ineleganolide, contribute to the broader understanding of synthetic strategies applicable to this compound. nih.gov
Research also extends to the synthesis of this compound analogs. The investigation of synthetic manipulations of the carbocyclic core of related compounds like ineleganolide has led to the synthesis of several constitutional isomers, which can serve as analogs for further study. caltech.edu Developing a unified synthetic approach toward this family of natural products facilitates the exploration of their structure-activity relationships and the potential for discovering new biologically active compounds. acs.orgnih.govcaltech.edu
Structure Activity Relationship Sar Investigations and Chemical Modification of Horiolide
Impact of Structural Modifications on Biological Efficacy (in vitro models)
As there are no reported syntheses of Horiolide analogues or derivatives for SAR studies, there is correspondingly no available data on the impact of structural modifications on the biological efficacy of this compound in in vitro models. To conduct such an analysis, a series of modified compounds would need to be synthesized and then tested in relevant biological assays to compare their activity to the parent this compound molecule. This foundational work has not yet been published.
Computational Chemistry Approaches for SAR Prediction
Computational chemistry is a powerful tool for predicting SAR, utilizing methods like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics. nih.govnih.gov These approaches help in understanding how a compound interacts with its biological target and can guide the design of more potent analogues. nih.gov However, a search of the scientific literature reveals no specific computational studies that have been applied to predict the SAR of this compound. Such studies are typically performed in conjunction with experimental data from a series of analogues, which, as noted, are not yet available for this compound.
Identification of Pharmacologically Permissive and Non-Permissive Regions
The identification of pharmacologically permissive and non-permissive regions of a molecule is a direct outcome of SAR studies. Permissive regions are parts of the structure that can be modified without a significant loss of biological activity, often to improve properties like solubility or metabolic stability. Non-permissive regions are those where modifications lead to a drastic reduction in activity, indicating their critical role in binding to the biological target. youtube.com Without data from the biological testing of this compound analogues, it is not possible to identify these specific regions for the this compound scaffold.
Molecular and Cellular Mechanisms of Action of Horiolide in Vitro and in Silico
Identification of Specific Molecular Targets and Binding Interactions
Horiolide has been noted for its potential to inhibit specific enzymes and interact with receptors. ontosight.ai While the compound's structure is available for analysis, providing insights into its potential mechanisms of action, detailed specific molecular targets and precise binding interactions for this compound itself are not extensively detailed in the provided research findings. ontosight.ai General protein-ligand interaction studies utilize techniques such as photoaffinity labeling to map binding sites and identify molecular targets. abcam.com These studies aim to reveal how a ligand binds to a protein, providing insights into binding mechanisms and energetics. openaccessjournals.com
This compound's Effects on Cellular Signaling Pathways
Research on this compound has investigated its role in influencing various cellular signaling pathways. ontosight.ai Cellular signaling pathways are crucial for regulating diverse cellular processes, including growth, proliferation, survival, and metabolism, by transmitting extracellular cues to trigger specific intracellular responses. frontiersin.orgnih.gov Abnormal activation of these pathways can contribute to diseases like cancer, making them important targets for therapeutic intervention. frontiersin.org However, specific, detailed cellular signaling pathways modulated by this compound, along with experimental data supporting these modulations, are not explicitly provided in the current search results.
Modulation of Enzyme Activity and Receptor Function
This compound has been highlighted for its ability to inhibit specific enzymes. ontosight.ai It may also interact with receptors, influencing their function. ontosight.ai Enzyme activity can be modulated through various mechanisms, including allosteric modulation, where a molecule binds to a site other than the active site, inducing a conformational change that alters enzyme activity. openaccessjournals.com Receptor function can be influenced by compounds acting as agonists, partial agonists, inverse agonists, or antagonists, which modulate receptor activation. frontiersin.orgmdpi.com While this compound's potential in enzyme inhibition and receptor interaction is recognized, specific enzymes or receptors modulated by this compound, along with quantitative data on these modulations, are not named in the provided research findings.
Induction of Cellular Responses: Apoptosis and Cell Cycle Modulation
This compound has potential to induce apoptosis (programmed cell death) and inhibit cell growth, suggesting its involvement in cell cycle modulation. ontosight.ai Apoptosis is a highly regulated process characterized by cell shrinkage, chromatin condensation, DNA fragmentation, and the eventual formation of apoptotic bodies. nih.govabcam.comnih.govthermofisher.com It plays a critical role in maintaining tissue homeostasis and eliminating unwanted or damaged cells. nih.govabcam.com Cell cycle arrest, particularly at phases like G1, S, or G2/M, is a common cellular response to stress or damage, preventing uncontrolled cell proliferation. frontiersin.orgnih.govmdpi.comfrontiersin.orgnih.govacs.org While these cellular responses are noted as potential effects of this compound, detailed mechanisms or specific quantitative data (e.g., cell cycle phase distribution, apoptotic percentages) for this compound's induction of apoptosis or cell cycle modulation are not explicitly provided in the available search results.
Protein-Ligand Interaction Studies and Molecular Docking
Molecular docking is a powerful computational technique utilized in drug discovery and structural biology to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. openaccessjournals.comdergipark.org.trmdpi.com This in silico method simulates the binding process at an atomic level, providing insights into binding mechanisms, key interacting residues, and potential modifications to enhance binding affinity. openaccessjournals.comfrontiersin.orgresearchgate.net Molecular docking studies often complement in vitro biological evaluations, with results from in silico studies frequently aligning with experimental findings regarding binding affinities and biological activity. nih.gov While molecular docking is a relevant methodology for understanding how compounds like this compound might interact with biological targets, specific molecular docking results or detailed protein-ligand interaction studies for this compound are not detailed in the provided research findings.
Biological Activities in Pre Clinical Research Models
Anticancer Potential in In Vitro Cell Line Models
While the genus Sinularia is recognized as a source of metabolites exhibiting cytotoxic and antitumor properties, and cembranoid diterpenes are known for such activities, specific in vitro anticancer data, such as IC50 values against particular cell lines, for Horiolide itself are not explicitly detailed in the provided research findings. Other norcembranoids isolated from Sinularia kavarattiensis, such as 5-epi-sinuleptolide and sinuleptolide (B1240451), have shown cytotoxic effects against various cancer cell lines. ctdbase.org
Anti-Inflammatory Activities in Cellular Assays
Soft corals of the genus Sinularia are well-established sources of anti-inflammatory agents. Compounds isolated from Sinularia kavarattiensis have been evaluated for their effects on primary microglial cells, an experimental model for neuroinflammation. For instance, sinuleptolide (Compound 2) demonstrated immunomodulatory and anti-inflammatory properties by dose-dependently reducing the release of pro- and anti-inflammatory cytokines in microglial cells. ctdbase.org However, specific in vitro anti-inflammatory activity data directly attributed to this compound is not detailed in the provided sources.
Antiviral Properties in Replicon Models (e.g., Chikungunya Virus)
Investigations into the antiviral potential of compounds from Sinularia kavarattiensis have included evaluation in a cell-based Chikungunya virus (CHIKV) replicon model. ctdbase.org While some compounds, such as 5-epi-sinuleptolide and sinuleptolide, showed moderate inhibition of the CHIKV replicon, specific antiviral activity data for this compound in replicon models or against viruses like Chikungunya is not explicitly provided in the available information. ctdbase.org
Investigated Antimicrobial Effects
This compound has been investigated for its antimicrobial effects against a range of microorganisms. These investigations included testing against Bacillus subtilis, Chlorella, Escherichia coli, Mucor, and Staphylococcus aureus. researchgate.net However, the detailed results, such as quantitative measures of inhibition or minimum inhibitory concentrations, from these antimicrobial investigations are not specified in the provided abstracts.
Other Reported Biological Effects (e.g., neuroprotection in in vitro models)
Marine organisms and their metabolites, including those from Sinularia species, are recognized for their potential neuroprotective activities in experimental models of neurodegenerative diseases. While the effects of compounds isolated from Sinularia kavarattiensis on primary microglial cells, which serve as a model for neuroinflammation, have been evaluated, specific neuroprotective data directly pertaining to this compound in in vitro models are not detailed in the provided research findings. ctdbase.org
Data Tables
Due to the absence of specific quantitative data for this compound's biological activities in the provided search results, detailed research findings in the form of interactive data tables cannot be generated for this compound itself. The available information primarily indicates that this compound was investigated for certain activities or that the broader class of Sinularia metabolites exhibits these properties, without providing specific metrics for this compound.
Future Research Directions and Translational Perspectives for Horiolide
Elucidation of Remaining Biosynthetic Intermediates and Enzymes
The biosynthesis of complex natural products like Horiolide often involves a series of enzymatic transformations and intermediates that are not yet fully understood. Research indicates that the conversion of ineleganolide into this compound can occur through an intricate biomimetic cascade under basic conditions, suggesting potential biosynthetic implications. Studies on polycyclic cembranoids, a class to which this compound belongs, have identified biosynthetic interrelationships and intermediates that lead to similar compounds. For instance, a specific intermediate (e.g., intermediate 106) has been proposed to lead to both this compound and kavaranolide. Further research is critical to precisely identify and characterize all the enzymatic machinery and intermediate compounds involved in this compound's natural synthesis. This includes investigating enzymes such as prenyltransferases, flavin-dependent monooxygenases, terpene cyclases, and P450 enzymes, which are commonly implicated in the biosynthesis of indole (B1671886) diterpenoids and other complex natural products. A complete elucidation of these pathways could pave the way for bioinspired synthesis and metabolic engineering approaches.
Development of New Synthetic Strategies for Scalable Production
The structural complexity of this compound necessitates the development of efficient and scalable synthetic strategies. Recent advances in the synthesis of related polycyclic norcembranoid and cembranoid diterpenoids have explored bioinspired two-phase synthetic approaches, demonstrating enantioselective and scalable access to complex scaffolds. For instance, scalable routes have been developed to access key intermediates for related compounds in quantities exceeding 70 grams. The total synthesis of related compounds, such as scabrolide B, has involved challenging intramolecular alkenylation reactions to construct congested central cycloheptene (B1346976) rings, with the successful conversion of scabrolide B into ineleganolide and subsequently into this compound via a biomimetic cascade. Future efforts will focus on overcoming current synthetic challenges, such as controlling stereochemistry and forming highly strained ring systems, to enable the production of this compound in larger quantities for comprehensive biological evaluation and potential development.
Discovery of Novel Molecular Targets and Off-Targets
Despite its isolation, the specific molecular targets and off-targets of this compound in biological systems remain largely unexplored. Identifying these interactions is crucial for understanding its mechanism of action and potential therapeutic applications. Methodologies involving chemical probes and chemical proteomic studies have proven effective in mapping protein targets of natural products in live cells. For example, such approaches have revealed defined sets of proteins as cellular targets, with a significant percentage having roles in disease. Future research should employ these advanced techniques to systematically identify the proteins, enzymes, or pathways that this compound directly interacts with, as well as any unintended off-target effects that could influence its biological profile.
Advanced Chemical Biology Tools for this compound Research
The advancement of chemical biology tools is essential for dissecting the biological activities of this compound. This includes the design and synthesis of molecular probes, such as photoaffinity probes, which can be used to covalently label and identify direct binding partners within complex biological matrices. nih.gov Chemical proteomic studies, often coupled with mass spectrometry, can provide a comprehensive landscape of cellular targets. Furthermore, the application of structure-activity relationship (SAR) studies and medicinal chemistry campaigns will be vital to understand how structural modifications to this compound influence its biological activity and target engagement. Collaborative research infrastructures, such as EU-OPENSCREEN, offer resources for compound screening, medicinal chemistry, and chemoproteomics, providing a platform for advancing this compound research.
Exploration of this compound Derivatives as Chemical Probes
Building upon the development of advanced chemical biology tools, a focused effort on synthesizing and evaluating this compound derivatives as chemical probes is a critical future direction. By introducing specific functionalities (e.g., photoreactive groups, affinity tags) into the this compound scaffold, researchers can create tools to precisely interrogate its interactions with biological macromolecules. nih.gov This approach allows for the systematic exploration of its mechanism of action, identification of binding sites, and characterization of its cellular effects. Developing a library of such derivatives would enable detailed structure-activity relationship studies, potentially leading to the discovery of more potent, selective, or metabolically stable analogs for further investigation.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Horiolide, and what methodological strategies address low reaction yields?
- Answer : this compound synthesis involves multi-step reactions, including retro-oxa-Michael and retro-aldol transformations. For example, Lin et al. achieved this compound (34) from Ineleganolide (6) via a sequence with a 25% yield by optimizing reaction conditions (Et3N/MeOH/MeCN) and stereochemical control at C12 . Key strategies include:
- Condition screening : Adjusting solvent polarity and base strength to favor intermediate stabilization.
- Stereochemical monitoring : Using NMR to track epimerization at critical centers.
- Yield optimization : Employing tandem reactions to reduce purification steps.
- Table 1 : Summary of Reaction Conditions and Yields
| Step | Starting Material | Conditions | Yield | Key Observations |
|---|---|---|---|---|
| 1 | (−)-3 | Et3N/MeOH/MeCN | 20% | Oxa-Michael addition at C8−OH |
| 2 | 6 → 32 | Retro-oxa-Michael | N/A | Intermediate isolation |
| 3 | 32 → 34 | Retro-aldol/Michael | 25% | Stereochemical retention at C12 |
Q. What analytical techniques are critical for confirming this compound’s structural identity and purity?
- Answer : Structural validation requires a combination of:
- NMR spectroscopy : Assigning stereochemistry via NOESY and H-C HSQC correlations .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., [M+Na]+ peak for this compound).
- Chromatography : HPLC purity checks (>95%) under gradient elution conditions.
- X-ray crystallography (if feasible): Resolving ambiguous stereocenters in crystalline derivatives.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s proposed bioactivity mechanisms across studies?
- Answer : Contradictory bioactivity data (e.g., cytotoxic vs. non-cytotoxic results) require:
- Dose-response validation : Replicating assays across multiple cell lines (e.g., cancer vs. normal cells) .
- Target specificity studies : siRNA knockdown or CRISPR-based gene editing to confirm pathway involvement.
- Meta-analysis : Comparing raw datasets from published studies to identify confounding variables (e.g., solvent effects, cell culture conditions) .
Q. What methodologies enable the study of this compound’s stability under physiological conditions?
- Answer : Stability assays should include:
- pH-dependent degradation : Incubate this compound in buffers (pH 2–9) and monitor decomposition via LC-MS.
- Serum stability tests : Exposure to human serum at 37°C to assess esterase-mediated hydrolysis .
- Computational modeling : Predict degradation pathways using DFT calculations for reactive sites.
Q. How should researchers design experiments to explore this compound’s unexplored biological targets?
- Answer : Prioritize:
- Proteomic profiling : Use affinity chromatography with this compound-conjugated beads to capture binding partners.
- Transcriptomic analysis : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways.
- In silico docking : Molecular dynamics simulations to predict interactions with kinases or GPCRs .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound synthesis across laboratories?
- Answer : Adhere to:
- Detailed reaction logs : Document temperature, stirring speed, and solvent batch variations .
- Open-data sharing : Deposit NMR spectra, chromatograms, and crystallographic data in public repositories.
- Collaborative validation : Independent synthesis by a second lab using the same protocol .
Q. How can researchers address conflicting data in this compound’s structural elucidation?
- Answer : Apply:
- Comparative spectroscopy : Cross-validate NMR assignments with synthetic analogs.
- Isotopic labeling : C-labeled precursors to trace carbon frameworks unambiguously .
- Peer review : Submit ambiguous data for third-party analysis via platforms like PubPeer.
Data Presentation and Ethics
Q. What are the guidelines for presenting this compound research in journals?
- Answer : Follow:
- Journal-specific formatting : Separate "Results and Discussion" sections, with figures illustrating key findings .
- Supporting information : Include raw spectral data, reaction optimization trials, and statistical analysis code.
- Ethical disclosure : Declare conflicts of interest and funding sources in the acknowledgments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
